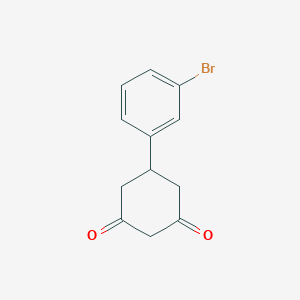

5-(3-Bromophenyl)cyclohexane-1,3-dione

Description

Significance of Cyclohexane-1,3-dione Scaffold in Organic and Medicinal Chemistry

The cyclohexane-1,3-dione framework is a cornerstone in synthetic organic and medicinal chemistry due to its inherent reactivity and versatility. researchgate.nettandfonline.com The presence of two carbonyl groups flanking a methylene (B1212753) group results in a highly activated methylene moiety, making it a valuable synthon for a multitude of chemical transformations. researchgate.nettandfonline.com

Cyclohexane-1,3-dione and its derivatives are pivotal precursors in the synthesis of a wide array of bioactive molecules and natural products. researchgate.netyoutube.com Their utility stems from their ability to participate in various condensation and cyclization reactions, leading to the formation of complex heterocyclic systems. researchgate.net These resulting structures often form the core of molecules exhibiting a diverse range of biological activities, including antiviral, antibacterial, anti-inflammatory, antitumor, and anticancer properties. researchgate.nettandfonline.com The adaptability of the cyclohexane-1,3-dione scaffold allows chemists to construct intricate molecular architectures that mimic or are identical to those found in nature.

In the realm of pharmaceutical and synthetic chemistry, cyclohexane-1,3-diones are considered indispensable building blocks. google.com They serve as starting materials for the synthesis of a plethora of compounds, including 4H-chromenones, 2H-xanthenones, coumarins, and various nitrogen-containing heterocycles. tandfonline.comresearchgate.net The reactivity of the dicarbonyl groups and the active methylene bridge provides multiple sites for functionalization, enabling the construction of diverse molecular libraries for drug discovery and development. researchgate.net Furthermore, these derivatives are crucial intermediates in the production of agrochemicals, such as herbicides and pesticides. tandfonline.comgoogle.com

Contextualizing 5-(3-Bromophenyl)cyclohexane-1,3-dione within 5-Arylcyclohexane-1,3-dione Derivatives

This compound belongs to the broader class of 5-arylcyclohexane-1,3-dione derivatives. The introduction of an aryl group at the 5-position of the cyclohexane-1,3-dione ring significantly influences the molecule's electronic properties and steric profile. This substitution is a key strategy for modulating the biological activity and physicochemical properties of the resulting compounds.

The "3-bromophenyl" substituent in this compound is of particular strategic importance. The bromine atom, a halogen, can serve as a handle for further synthetic modifications through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of other functional groups, thereby expanding the chemical space accessible from this precursor. The meta-position of the bromine atom on the phenyl ring also influences the regioselectivity of these subsequent reactions.

Overview of Research Trajectories for Aryl-Substituted Cyclic β-Dicarbonyl Compounds

The research landscape for aryl-substituted cyclic β-dicarbonyl compounds is dynamic and multifaceted. A significant focus of current research is the development of novel catalytic methods for the synthesis of these compounds. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions, for instance, have been effectively employed for the α-arylation of cyclic β-dicarbonyl compounds. acs.org

Another prominent research trajectory involves the exploration of the biological activities of these compounds. Aryl-substituted cyclic β-dicarbonyls are recognized as important scaffolds in medicinal chemistry and have been investigated for their potential as inhibitors of various enzymes and receptors. acs.orgnih.gov For example, derivatives of this class have been studied as potential inhibitors for enzymes like 4-hydroxyphenylpyruvate dioxygenase. nih.govmdpi.com

Furthermore, mechanistic studies are being conducted to better understand the reactivity and reaction pathways of these compounds. nih.gov Computational studies, such as Density Functional Theory (DFT), are employed to elucidate reaction mechanisms and predict the outcomes of chemical transformations. nih.gov The synthesis and application of these compounds in the development of new materials and functional molecules also represent an active area of investigation. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(3-bromophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWQTKIZVUKNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437607 | |

| Record name | 5-(3-bromophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144128-71-2 | |

| Record name | 5-(3-Bromophenyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144128-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-bromophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 3 Bromophenyl Cyclohexane 1,3 Dione

Strategies for the Construction of the Cyclohexane-1,3-dione Core

The cyclohexane-1,3-dione scaffold is a key structural motif found in a plethora of natural products and biologically active compounds. tandfonline.comresearchgate.net Its synthesis has been the subject of extensive research, leading to the development of numerous protocols.

Historically, the synthesis of cyclohexane-1,3-dione and its derivatives has been approached through several reliable methods. One of the earliest and most well-known methods involves the hydrogenation of resorcinol (B1680541), followed by hydrolysis. For instance, resorcinol can be hydrogenated over a nickel catalyst, and the resulting product can be further processed to yield the desired dione (B5365651). orgsyn.org Another common strategy is the Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by a Dieckmann or Claisen cyclization. This sequence allows for the formation of the six-membered ring with the characteristic 1,3-dicarbonyl arrangement. For example, the base-catalyzed conjugate addition of diethyl malonate to mesityl oxide initiates a sequence that, after intramolecular condensation, hydrolysis, and decarboxylation, yields 5,5-dimethylcyclohexane-1,3-dione (B117516).

These established methods, while effective, can sometimes require harsh reaction conditions, multiple steps, and may not be the most atom-economical approaches.

In the pursuit of more efficient and environmentally benign synthetic routes, significant effort has been directed towards the development of one-pot processes that maximize atom economy. A noteworthy advancement is the regio-selective and consecutive Michael-Claisen process for the synthesis of substituted cyclohexane-1,3-diones. google.comgoogle.com This methodology utilizes readily available starting materials such as unsubstituted or substituted acetones and α,β-unsaturated esters. google.comgoogle.com

The reaction proceeds via a double Michael addition followed by a Claisen-type cyclization in a single pot, which is a significant improvement over traditional multi-step procedures. organic-chemistry.org This approach is not only facile but also adheres to the principles of green chemistry by minimizing waste and maximizing the incorporation of starting material atoms into the final product. The development of such one-pot reactions represents a substantial step forward in the synthesis of this important chemical scaffold. google.comresearchgate.net

Approaches to Introduce the 3-Bromophenyl Moiety at Position 5

The introduction of the 3-bromophenyl group at the 5-position of the cyclohexane-1,3-dione ring is a critical step that is often achieved through modern cross-coupling reactions.

Palladium-catalyzed α-arylation of carbonyl compounds has emerged as a powerful tool for the formation of carbon-carbon bonds. nih.govrsc.org This reaction is particularly well-suited for the synthesis of 5-aryl-cyclohexane-1,3-dione derivatives. The general mechanism involves the oxidative addition of the haloarene to a palladium(0) complex, followed by reaction with the enolate of the β-dicarbonyl compound and subsequent reductive elimination to afford the desired product and regenerate the catalyst. nih.gov

The success of the palladium-catalyzed α-arylation is highly dependent on the choice of the catalyst and, crucially, the supporting ligand. Research has shown that bulky, electron-rich phosphine (B1218219) ligands are particularly effective in promoting these couplings. For the arylation of cyclic β-dicarbonyl compounds, catalysts such as Pd(t-Bu3P)2 have proven to be effective. ewha.ac.kr

Among the wide array of available ligands, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (Xphos) has demonstrated superior performance in many cases. ewha.ac.kracs.org The steric bulk and electron-donating properties of Xphos facilitate the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition, even with less reactive aryl chlorides. nih.govsigmaaldrich.com The optimization of the palladium source and the ligand is a key consideration in developing a high-yielding coupling protocol. ewha.ac.kr

The following table summarizes the effect of different catalysts and ligands on the α-arylation of a model cyclic β-dicarbonyl compound.

| Entry | Palladium Source | Ligand | Conversion (%) |

| 1 | Pd2(dba)3 | P(tBu)3 | 14-34 |

| 2 | Pd(t-Bu3P)2 | - | High |

| 3 | Pd(PPh3)4 | - | High |

| 4 | Pd2(dba)3 | - | High |

| 5 | Pd(t-Bu3P)2 | Xphos | >95 |

| 6 | Pd(t-Bu3P)2 | RuPhos | Lower than Xphos |

| 7 | Pd(t-Bu3P)2 | (tBu)3P | Lower than Xphos |

| Data derived from studies on the α-arylation of N,N'-disubstituted barbiturates, a related cyclic β-dicarbonyl system. ewha.ac.kr |

The choice of solvent and base are also critical parameters that must be optimized to achieve efficient coupling. A variety of solvents can be employed, with ethereal solvents such as 1,4-dioxane (B91453) often providing excellent results. acs.org The base plays a crucial role in the formation of the enolate of the cyclohexane-1,3-dione. While strong bases like sodium hydride (NaH) can be used, milder bases are often preferred to avoid side reactions.

Cesium carbonate (Cs2CO3) has been identified as a particularly effective base for the palladium-catalyzed α-arylation of cyclic β-dicarbonyl compounds. ewha.ac.kracs.org Its use, in combination with an appropriate palladium catalyst and ligand system in a solvent like 1,4-dioxane under reflux conditions, provides an efficient route to the desired 5-aryl derivatives. acs.org The optimization of these conditions is essential for maximizing the yield and purity of 5-(3-bromophenyl)cyclohexane-1,3-dione.

The following table illustrates the impact of the base on the reaction outcome.

| Entry | Base | Yield (%) |

| 1 | NaH | Low |

| 2 | K3PO4 | Moderate |

| 3 | Cs2CO3 | High |

| General trend observed in palladium-catalyzed α-arylation of carbonyl compounds. |

Alternative Arylation Methods for 5-Arylcyclohexane-1,3-diones

Beyond traditional cross-coupling reactions, several alternative arylation methods have emerged for the synthesis of 5-arylcyclohexane-1,3-diones, offering potential advantages in terms of catalyst cost, reaction conditions, and substrate scope.

Palladium-Catalyzed Arylation: Palladium catalysts are effective for the Heck coupling of aryl halides with cyclic alkenes, which can be a pathway to arylated cyclohexane (B81311) derivatives. mdpi.com The direct α-arylation of cyclic 1,3-dicarbonyls has been a challenge, but new strategies involving the conversion of the dione to a cyclic iodonium (B1229267) ylide followed by rhodium-catalyzed arylation with arylboronic reagents have been developed. researchgate.net

Copper-Catalyzed Arylation: Copper-catalyzed methods provide a cost-effective alternative to palladium. These reactions can involve various coupling partners, including arylboronic acids. nih.gov A general copper-catalyzed radical C(sp³)–C(sp²) cross-coupling has been reported to access 1,1-diarylalkanes under ambient conditions, a methodology that could be adapted for the synthesis of 5-arylcyclohexane-1,3-diones. sustech.edu.cn

Photoredox Catalysis: Visible-light photoredox catalysis has surfaced as a powerful and green alternative for arylation reactions. nih.govbeilstein-journals.orgchemrxiv.org This method can activate aryl halides for C-H arylation under mild conditions, potentially avoiding the use of transition metal catalysts. nih.gov The direct α-arylation of unactivated ketones using aryl halides can be achieved via the activation of a C(sp²)-X bond and an α-carbonyl C(sp³)-H bond in a single photocatalytic cycle. chemrxiv.org

Catalyst-Free Arylation: Certain arylation reactions can proceed without a metal catalyst under specific conditions. While less common for the direct arylation of cyclohexane-1,3-diones, these methods are an area of ongoing research.

Table 1: Comparison of Alternative Arylation Methodologies

| Methodology | Catalyst | Aryl Source | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Palladium-Catalyzed | Palladium complexes | Aryl halides, Arylboronic acids | High efficiency, broad substrate scope. mdpi.com | Catalyst cost and toxicity. |

| Copper-Catalyzed | Copper salts/complexes | Aryl halides, Arylboronic acids | Lower cost than palladium, good reactivity. nih.gov | Can require specific ligands and conditions. |

| Photoredox Catalysis | Organic dyes, Ru/Ir complexes | Aryl halides, Diazonium salts | Mild conditions, green energy source. nih.govbeilstein-journals.orgchemrxiv.org | Substrate scope can be limited. |

| Rhodium-Catalyzed | Rhodium complexes | Arylboronic reagents | Effective for challenging substrates. researchgate.net | High catalyst cost. |

Green Chemistry Principles in the Synthesis of this compound Analogs

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and atom-economical synthetic routes.

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in green chemistry, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. researchgate.netnih.govadvion.com One-pot syntheses of 5-aryl-1,3,4-oxadiazoles have been successfully carried out under microwave irradiation without the need for a solvent or catalyst. advion.com Microwave-assisted Michael addition reactions have also been reported, showcasing the broad applicability of this technology. nih.gov

Synthesis in Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes has been successfully demonstrated in water using simple and environmentally friendly catalysts like sodium bicarbonate. scholarscentral.com The development of synthetic procedures in water for compounds like 5-arylidenerhodanines highlights the potential for aqueous synthesis of related dione derivatives. nih.gov

Catalyst-Free and Solvent-Free Conditions: The ultimate goal of green synthesis is to minimize or eliminate the use of catalysts and solvents. Solvent-free, one-pot syntheses of 5-arylidene-2-imino-4-thiazolidinones under microwave irradiation have been reported, demonstrating the feasibility of this approach. researchgate.net

Table 2: Green Chemistry Approaches in the Synthesis of Cyclohexane-1,3-dione Analogs

| Green Chemistry Principle | Application in Synthesis | Example Reaction | Benefits |

|---|---|---|---|

| Alternative Energy Source | Microwave Irradiation | One-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones. researchgate.net | Reduced reaction times, higher yields, energy efficiency. researchgate.net |

| Safer Solvents | Use of Water | Synthesis of tetraketones from dimedone and arylaldehydes. scholarscentral.com | Non-toxic, non-flammable, environmentally benign. scholarscentral.com |

| Atom Economy | One-Pot Reactions | Microwave-assisted synthesis of 5-aryl-2-styryl-3H-indoles. mdpi.com | Reduced waste, simplified procedures. |

| Catalysis | Use of benign catalysts | Diammonium hydrogen phosphate (B84403) for 5-arylidenerhodanine synthesis. nih.gov | Reduced toxicity and environmental impact. |

Scale-Up Synthesis Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production of this compound presents several considerations and challenges. Key factors include process safety, cost-effectiveness, and the ability to consistently produce the compound at the desired purity and scale.

Process Optimization: Scaling up a synthesis requires careful optimization of reaction conditions to maximize yield and minimize the formation of impurities. This includes the selection of appropriate solvents, catalysts, and reagents that are both effective and economically viable on a large scale. For instance, the choice of base and solvent in a Michael-Claisen condensation can significantly impact the outcome of the reaction on a larger scale. organic-chemistry.org

Purification: The purification of the final product is a critical step in large-scale synthesis. The development of efficient and scalable purification methods, such as crystallization, is essential to obtain this compound with the required purity.

Challenges:

Handling of Reagents: Some synthetic routes may involve reagents that are hazardous or difficult to handle on a large scale.

Thermal Management: Exothermic reactions can pose a significant safety risk during scale-up. Flow reactors can help to mitigate this risk through efficient heat exchange. almacgroup.com

Cost of Goods: The cost of starting materials, catalysts, and solvents can become a significant factor at an industrial scale. The use of less expensive and recyclable catalysts, such as copper-based systems, can help to reduce costs.

Regulatory Compliance: The manufacturing process must comply with relevant regulatory standards, which adds another layer of complexity to the scale-up process.

Reaction Mechanisms and Derivatization Strategies of 5 3 Bromophenyl Cyclohexane 1,3 Dione

Reactivity of the Active Methylene (B1212753) and Dicarbonyl Functional Groups

The cyclohexane-1,3-dione moiety is a classic example of a 1,3-dicarbonyl system, which imparts characteristic reactivity to the molecule. The methylene group at the C-2 position, situated between the two carbonyl groups, is known as an "active methylene" group. The protons on this carbon are significantly acidic due to the inductive electron-withdrawing effect of the adjacent carbonyls and the ability of the resulting carbanion (enolate) to be stabilized by resonance. This acidity makes the active methylene group a potent nucleophilic center following deprotonation by a suitable base.

Consequently, this site is amenable to a variety of alkylation and acylation reactions. Furthermore, active methylene compounds, such as cyclohexane-1,3-dione, can react regioselectively with various electrophiles. rsc.org The dual functionality of the dicarbonyl system, combining both acidic protons and electrophilic carbonyl carbons, makes derivatives of cyclohexane-1,3-dione imperative precursors in synthetic organic chemistry for building a diverse array of heterocycles, natural products, and pharmaceuticals. researchgate.net

Enol-Keto Tautomerism and its Influence on Reactivity

Like other 1,3-dicarbonyl compounds, 5-(3-bromophenyl)cyclohexane-1,3-dione exists as an equilibrium mixture of its diketo and keto-enol tautomeric forms. researchgate.netcdnsciencepub.com Tautomerism is a chemical equilibrium between two or more interconvertible structural isomers. The keto-enol equilibrium is significantly influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. researchgate.net

While the diketo form often predominates, the enol tautomer can be stabilized through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. nih.gov The presence of this equilibrium is crucial as it dictates the compound's reactivity. The diketo form reacts as a typical ketone, with the carbonyl carbons acting as electrophilic sites. In contrast, the enol form behaves as a nucleophile, capable of reacting with electrophiles at the α-carbon. This dual reactivity allows for controlled reactions at different sites depending on the chosen reaction conditions. The keto-enol equilibrium constant (Keq) has been shown to be stable in solvents like dimethyl sulfoxide-d6 and chloroform-d. researchgate.net

| Tautomeric Form | Key Structural Feature | Primary Reactive Nature |

|---|---|---|

| Diketo | Two C=O groups, one active CH₂ group | Electrophilic (at carbonyl carbons), Nucleophilic (at α-carbon after deprotonation) |

| Keto-Enol | C=C-OH (enol) and C=O group | Nucleophilic (at α-carbon) |

Diversification through Functionalization at the Bromine Moiety

The 3-bromophenyl substituent provides a valuable handle for molecular diversification through reactions that form new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are particularly well-suited as substrates for a variety of palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the aryl bromide moiety of this compound is an ideal substrate for these transformations.

Suzuki Reaction : This reaction couples an organoboron species with an organic halide, providing a powerful method for forming C-C bonds. mdpi.com The reaction of this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base would yield a biaryl derivative. nih.gov

Sonogashira Reaction : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It is highly effective for the formation of C(sp²)-C(sp) bonds and can be conducted under mild conditions. wikipedia.org Applying this reaction would introduce an alkynyl substituent onto the phenyl ring.

Buchwald-Hartwig Amination : This reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org It allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, ammonia (B1221849) equivalent, or other nitrogen nucleophile. wikipedia.orgorganic-chemistry.org This method offers a direct route to a wide range of N-aryl compounds. beilstein-journals.org

| Reaction | Coupling Partner | Bond Formed | Typical Catalytic System |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Aryl-Aryl (C-C) | Pd(dppf)Cl₂, K₂CO₃ nih.gov |

| Sonogashira | R-C≡C-H | Aryl-Alkyne (C-C) | Pd(0) catalyst, Cu(I) cocatalyst, amine base libretexts.org |

| Buchwald-Hartwig | R₂NH | Aryl-Nitrogen (C-N) | Pd(OAc)₂, phosphine (B1218219) ligand (e.g., X-Phos), base (e.g., KOt-Bu) beilstein-journals.org |

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination sequence. The reaction is initiated by the attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The feasibility of the SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is strongly favored when the ring is rendered electron-deficient by the presence of potent electron-withdrawing groups (EWGs), such as nitro or carbonyl groups, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These positions allow the negative charge of the Meisenheimer intermediate to be delocalized onto the EWG through resonance, thereby stabilizing it. libretexts.org

In this compound, the cyclohexane-1,3-dione substituent acts as an electron-withdrawing group. However, it is positioned meta to the bromine atom. A meta-substituent cannot stabilize the anionic intermediate via resonance. libretexts.org Therefore, standard SNAr reactions on this substrate are expected to be unfavorable and would likely require harsh reaction conditions, if they proceed at all. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates under strongly basic conditions, might be considered but fall outside the scope of a typical SNAr pathway. stackexchange.com

Derivatization via the Dicarbonyl System

The dicarbonyl portion of the molecule is a hub for derivatization, most notably through condensation reactions with nitrogen nucleophiles.

A fundamental reaction of 1,3-dicarbonyl compounds is their condensation with primary or secondary amines to form β-enaminones. researchgate.netmdpi.org This transformation converts the keto functionality into a vinylogous amide system. β-Enaminones derived from cyclohexane-1,3-diones are recognized as highly versatile precursors for synthesizing a wide range of nitrogen and oxygen-containing heterocyclic compounds. researchgate.netcapes.gov.br

The reaction can be promoted by various catalysts under mild conditions. While it can proceed simply by heating the reactants, the use of catalysts often improves yields and shortens reaction times.

| Catalyst/Condition | Typical Reaction Environment | Reference |

|---|---|---|

| Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Room temperature, short reaction times | acgpubs.orgorganic-chemistry.org |

| Ferric (III) ammonium nitrate | Room temperature, solvent-free | acgpubs.org |

| Gold (III) catalyst | Environmentally friendly alternative | acgpubs.org |

| Lanthanum trichloride (B1173362) hepta hydrate | Room temperature, methylene dichloride | acgpubs.org |

| Solvent-free | Mechanochemical grinding with KHSO₄ and SiO₂ | organic-chemistry.org |

The resulting enaminone from this compound would still possess the reactive bromophenyl group, allowing for sequential or one-pot reactions that modify both ends of the molecule, further highlighting its utility as a flexible building block in organic synthesis.

Condensation Reactions with Carbonyl Compounds and Amines

The active methylene group in this compound readily participates in condensation reactions with various electrophiles, particularly carbonyl compounds like aldehydes and ketones. These reactions, often catalyzed by a base or acid, are fundamental to its derivatization.

The general mechanism involves the formation of an enolate intermediate from the dione (B5365651), which then acts as a nucleophile. nih.gov In a typical Knoevenagel-type condensation, this enolate attacks the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct can then undergo dehydration to yield a more stable α,β-unsaturated system.

When amines are introduced into the reaction mixture, they can react in several ways. They can condense with one of the carbonyl groups of the dione to form an enaminone, or they can participate in multicomponent reactions. For instance, in a Mannich-type reaction, the dione, an aldehyde, and a primary or secondary amine can react together to form an aminomethyl derivative. Three-component reactions involving this compound, a carbonyl compound, and an amine source are particularly powerful for constructing complex heterocyclic scaffolds in a single step. nih.govnih.gov

Application as a Precursor for Heterocyclic Synthesis

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. Its ability to react with binucleophiles or to participate in multi-component reactions that build a new ring onto its existing framework is a cornerstone of its synthetic utility.

Synthesis of Six-Membered Nitrogen-Containing Heterocycles (e.g., 1,4-dihydropyridines, acridinediones, quinolines)

The construction of nitrogen-containing six-membered rings is a well-established application of cyclohexane-1,3-dione derivatives.

1,4-Dihydropyridines (DHPs): The Hantzsch dihydropyridine (B1217469) synthesis, a classic multi-component reaction, can be adapted to use this compound. researchgate.net In a typical setup, the dione reacts with an aldehyde and a source of ammonia (like ammonium acetate) to form the dihydropyridine ring. The reaction involves an initial condensation between the aldehyde and the amine, followed by a Michael addition of the dione enolate and subsequent cyclization and dehydration to yield the final 1,4-DHP derivative. This method provides a straightforward route to novel DHP structures bearing a 3-bromophenyl substituent. nih.govresearchgate.net

Acridinediones: These fused heterocyclic systems are readily prepared from this compound. The synthesis typically involves a one-pot condensation of the dione with an aromatic aldehyde and an amine (or ammonium acetate). The reaction proceeds through the formation of an enaminone intermediate, followed by cyclization and dehydration to afford the acridinedione scaffold. This reaction is notable for its efficiency in building the complex, fused polycyclic system.

Quinolines: Substituted quinolines can be synthesized using this compound as a key building block. nih.gov One common approach is a variation of the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group. orientjchem.org In this context, the dione can be reacted with suitable reagents to form an intermediate that, upon reaction with an aniline (B41778) derivative under acidic or thermal conditions, cyclizes to form the quinoline (B57606) ring. The specific pathway often involves multiple steps to first modify the dione before the final ring-closing reaction. scielo.br

| Heterocycle | Typical Reactants | General Conditions |

| 1,4-Dihydropyridines | Aldehyde, Ammonium Acetate | Reflux in solvent (e.g., ethanol) |

| Acridinediones | Aromatic Aldehyde, Amine/Ammonia | Catalytic acid or base, heating |

| Quinolines | o-aminoaryl carbonyl, Aniline | Acid catalysis, high temperature |

Synthesis of Oxygen-Containing Heterocycles (e.g., chromenones, xanthenones)

The dione is also a valuable precursor for oxygen-containing heterocycles, leveraging its reactivity with aldehydes and phenols.

Chromenones: The synthesis of chromenone derivatives can be achieved through various routes. While not as direct as xanthenone synthesis, pathways can be designed where this compound is first functionalized and then cyclized with an appropriate precursor, such as a phenol (B47542) derivative, often under acidic conditions to facilitate intramolecular cyclization and dehydration.

Xanthenones: The synthesis of xanthenone derivatives (specifically 1,8-dioxo-octahydroxanthenes) is a hallmark reaction of cyclohexane-1,3-diones. nih.gov The reaction typically involves the acid- or base-catalyzed condensation of two equivalents of this compound with one equivalent of an aldehyde. researchgate.netresearchgate.net The mechanism proceeds via an initial Knoevenagel condensation, followed by a Michael addition of a second dione molecule, and finally an intramolecular cyclization with subsequent dehydration to yield the rigid, fused xanthenone core.

| Heterocycle | Typical Reactants | General Conditions |

| Chromenones | Phenol derivatives | Multi-step synthesis, acid catalysis |

| Xanthenones | Aldehyde (1 eq.), Dione (2 eq.) | Acid or base catalyst, reflux |

Formation of Fused Ring Systems (e.g., carbazole (B46965) framework)

Beyond simple heterocycles, this compound can be used to construct more complex fused ring systems like carbazoles. The Fischer indole (B1671886) synthesis is a classical method that can be adapted for this purpose.

The synthesis begins with the condensation of this compound with a substituted phenylhydrazine (B124118) to form the corresponding phenylhydrazone. rsc.org This intermediate, upon treatment with an acid catalyst (such as polyphosphoric acid or zinc chloride), undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia to form a tetrahydrocarbazolone. This fused intermediate possesses the core structure of the carbazole. Subsequent dehydrogenation or aromatization of this intermediate can then lead to the fully aromatic carbazole framework. The bromophenyl substituent from the starting material is retained in the final product, offering a site for further synthetic modifications. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 3 Bromophenyl Cyclohexane 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. emerypharma.com For 5-(3-Bromophenyl)cyclohexane-1,3-dione, which exists in a dynamic equilibrium between its diketo and enol tautomers, one- and two-dimensional NMR techniques provide critical insights into its constitution and preferred conformation. wikipedia.org

The analysis of ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom within the molecular framework. The chemical shifts are indicative of the local electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons of the 3-bromophenyl group are expected to appear in the aromatic region (δ 7.0–7.6 ppm). The protons on the cyclohexane-1,3-dione ring would present more complex signals due to conformational dynamics. The methine proton at the C5 position, adjacent to the aromatic ring, would likely appear as a multiplet. The methylene (B1212753) protons at C2, C4, and C6 would exhibit signals in the aliphatic region, with their chemical shifts and multiplicities being highly dependent on the ring's conformation and the tautomeric form present. In its enol form, a characteristic broad singlet for the enolic hydroxyl proton would be observed at a significantly downfield shift (δ 15-17 ppm). rsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C1 and C3) of the diketo form would resonate at a downfield chemical shift (typically δ > 190 ppm). organicchemistrydata.org The carbons of the aromatic ring would appear between δ 120–140 ppm, with the carbon atom directly bonded to the bromine atom (C3') showing a distinct shift. The aliphatic carbons of the cyclohexane (B81311) ring (C2, C4, C5, C6) would be found in the upfield region (δ 20–50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H2', H4', H5', H6' (Aromatic) | 7.0 - 7.6 | m |

| H5 (Methine) | 3.5 - 4.0 | m |

| H4, H6 (Methylene) | 2.5 - 3.0 | m |

| H2 (Methylene, keto form) | ~3.5 | s |

| -OH (Enol form) | 15 - 17 | br s |

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1, C3 (Carbonyl) | >190 |

| C1' (Aromatic, C-Ar) | ~145 |

| C3' (Aromatic, C-Br) | ~122 |

| C2', C4', C5', C6' (Aromatic) | 125 - 135 |

| C5 (Methine) | ~45 |

| C4, C6 (Methylene) | ~40 |

| C2 (Methylene) | ~50 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing connectivity between atoms. slideshare.netharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show correlations between the methine proton (H5) and the adjacent methylene protons (H4 and H6), as well as between the geminal protons within each methylene group, thus confirming the structure of the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). nih.gov This technique allows for the unambiguous assignment of each carbon atom that bears protons by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). sdsu.edu This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methine proton (H5) to the aromatic carbons (C1', C2', C6') and the carbonyl carbons (C1, C3), definitively establishing the connection point between the phenyl ring and the cyclohexane-1,3-dione moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for stereochemical analysis, such as determining the relative orientation (axial or equatorial) of the 3-bromophenyl substituent on the cyclohexane chair conformer.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.org For this compound, the molecular formula is C₁₂H₁₁BrO₂. scbt.com The theoretical exact mass would be calculated, and the experimental value obtained from HRMS would be expected to match this value to within a few parts per million (ppm), thus confirming the elemental composition. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks separated by two m/z units. nih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The analysis of the resulting fragment ions provides valuable structural information. ncsu.edursc.org For arylcyclohexanediones, several fragmentation pathways can be postulated:

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones. libretexts.org This could lead to the loss of carbon monoxide (CO) or ketene (B1206846) (H₂C=C=O) fragments.

Loss of Bromine: The bromine atom can be lost as a radical, leading to a significant fragment ion.

Cleavage of the Aryl-Cyclohexane Bond: The bond connecting the phenyl ring to the cyclohexane ring can cleave, generating ions corresponding to the bromophenyl cation or the cyclohexane-1,3-dione fragment.

Retro-Diels-Alder (RDA) Reaction: The cyclohexene-like structure of the enol form could undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring into smaller, predictable fragments.

Table 2: Plausible MS/MS Fragments for this compound

| Fragment Ion (m/z) | Plausible Identity/Origin |

|---|---|

| 266/268 | [M]⁺, Molecular ion |

| 187 | [M - Br]⁺, Loss of bromine radical |

| 155/157 | [C₆H₄Br]⁺, Bromophenyl cation |

| 111 | [C₆H₇O₂]⁺, Cyclohexanedione fragment after H transfer |

| 238/240 | [M - CO]⁺, Loss of carbon monoxide |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically found in the region of 1700-1730 cm⁻¹. If the enol form is present, an additional C=O stretch at a lower frequency (~1650 cm⁻¹) and a C=C stretch (~1600 cm⁻¹) would appear, along with a very broad O-H stretch from 3200-2500 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic (~3100-3000 cm⁻¹) and aliphatic (~3000-2850 cm⁻¹) portions of the molecule, aromatic C=C ring stretching bands (~1600-1450 cm⁻¹), and a C-Br stretching vibration at a lower wavenumber (~600-500 cm⁻¹).

Table 3: Key Predicted Vibrational Bands for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (enol) | 3200-2500 | - | Broad, Strong (IR) |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 | Medium-Strong |

| C=O stretch (keto) | ~1715 | ~1715 | Very Strong (IR), Medium (Raman) |

| C=O stretch (enol) | ~1650 | ~1650 | Strong |

| C=C stretch (aromatic/enol) | 1600-1450 | 1600-1450 | Medium-Strong |

| C-Br stretch | 600-500 | 600-500 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of the molecule and the nature of intermolecular interactions within the crystal lattice. While the crystal structure of this compound itself is not publicly available in crystallographic databases, analysis of closely related derivatives provides significant insights into the expected solid-state conformation and packing of this class of compounds.

A pertinent example is the crystallographic study of 2-(2-(4-fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione, a derivative that shares the core cyclohexane-1,3-dione framework. ijrsset.orgresearchgate.net The structural details of this analog offer a valuable model for understanding the solid-state characteristics of 5-arylcyclohexane-1,3-diones.

Detailed Research Findings from a Derivative Study

The X-ray diffraction analysis of 2-(2-(4-fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione reveals critical structural features that are likely to be conserved in related molecules such as this compound. The crystallographic data for this derivative are summarized in the table below. ijrsset.orgresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.993(2) |

| b (Å) | 10.446(4) |

| c (Å) | 10.731(4) |

| α (°) | 97.765(8) |

| β (°) | 102.860(8) |

| γ (°) | 98.925(8) |

| Volume (ų) | 637.0(4) |

| Z | 2 |

In the solid state, the cyclohexane-1,3-dione ring of this derivative exists in a keto-hydrazone tautomeric form. ijrsset.orgresearchgate.net The conformation of the cyclohexane ring is a crucial aspect of its structure. For monosubstituted cyclohexanes, the substituent can occupy either an axial or an equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance. spcmc.ac.in In the case of 1,3-disubstituted cyclohexanes, the relative stability of different chair conformations depends on the nature and orientation of the substituents. libretexts.orglibretexts.org

For this compound, the bulky 3-bromophenyl group would be expected to preferentially occupy an equatorial position on the cyclohexane ring to avoid unfavorable 1,3-diaxial interactions. This would lead to a more stable chair conformation.

Computational Chemistry and Theoretical Investigations of 5 3 Bromophenyl Cyclohexane 1,3 Dione

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common and effective method for calculating the properties of molecules like cyclohexane-1,3-dione derivatives. researchgate.netnih.gov

A foundational step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. For 5-(3-Bromophenyl)cyclohexane-1,3-dione, this involves the cyclohexane (B81311) ring, which can exist in various conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is typically the most stable for substituted cyclohexanes. libretexts.orglibretexts.org

The 3-bromophenyl substituent at the 5-position can exist in either an axial or an equatorial position. A conformational analysis would calculate the relative energies of these two conformers. In most monosubstituted cyclohexanes, the equatorial position is favored to minimize steric hindrance, specifically 1,3-diaxial interactions, where an axial substituent clashes with axial hydrogens on carbons 3 and 5 relative to it. libretexts.orglibretexts.orgchemistrysteps.com The energy difference between these conformers, known as the A-value, quantifies this preference. chemistrysteps.com A DFT study would precisely calculate these energies to predict the equilibrium population of each conformer.

Table 1: Hypothetical DFT-Calculated Energies for Conformers of this compound. This table illustrates the type of data a conformational analysis would yield. The values are placeholders.

| Conformer | Position of 3-Bromophenyl Group | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| 1 | Equatorial | 0.00 | >99 |

| 2 | Axial | >10.0 | <1 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mdpi.com A small gap suggests the molecule is more reactive, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com An FMO analysis of this compound would map the locations of these orbitals to predict sites of electrophilic and nucleophilic attack. The electron-rich aromatic ring and the carbonyl groups of the dione (B5365651) moiety would be key areas of interest.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. This table shows representative data from an FMO analysis. The values are placeholders.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how molecules will interact. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. The hydrogen atoms and the bromine atom would likely be associated with regions of more positive potential. This mapping helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting reaction sites.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures and the transition states that connect them.

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Characterizing a transition state involves finding this specific geometry on the potential energy surface and verifying it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path.

For reactions involving this compound, such as alkylation or condensation at the carbon between the two carbonyl groups, DFT calculations could be used to model the structure and energy of the relevant transition states. This allows for the calculation of the activation energy, which is a primary determinant of the reaction rate.

The Activation Strain Model, also known as the Distortion/Interaction Model, is a powerful method for analyzing reaction barriers. It deconstructs the activation energy into two components: the strain energy (or distortion energy) and the interaction energy. The strain energy is the energy required to distort the reactants into the geometries they adopt in the transition state. The interaction energy is the actual stabilizing interaction between the distorted reactants in the transition state.

An energy decomposition analysis (EDA) further breaks down the interaction energy into physically meaningful terms, such as electrostatic interaction, Pauli repulsion, and stabilizing orbital interactions. Applying these analyses to a reaction of this compound would provide deep insight into the factors controlling its reactivity, explaining, for example, why a particular reagent attacks a specific site and what factors (steric, electronic, or orbital) are most important in stabilizing the transition state.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. This technique allows researchers to observe the dynamic behavior of compounds like cyclohexane-1,3-dione derivatives over time, providing a view of their conformational changes, stability, and interactions with their environment, particularly with solvents.

While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in available research, the methodology is widely applied to its structural analogs. For instance, in studies of newly designed cyclohexane-1,3-dione derivatives as potential c-Met inhibitors, MD simulations are employed to validate the stability of ligand-protein complexes. nih.govnih.gov These simulations are often run for extended periods, such as 100 nanoseconds, in an aqueous environment to mimic physiological conditions. nih.govnih.gov Such analyses are crucial for confirming the stability of binding poses identified through molecular docking and for understanding how the compound and its target interact and adapt to each other dynamically. nih.gov The insights gained from these simulations on analogous compounds help to infer the potential dynamic behavior and solvent interactions of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of compounds with their physical properties or biological activities. These models are instrumental in drug design and materials science for predicting the characteristics of new molecules.

For derivatives of cyclohexane-1,3-dione, QSAR studies have been successfully developed to predict their biological activities. In one such study investigating their potential as inhibitors of non-small-cell lung cancer (NSCLC), the biological inhibitory activity (pIC50) was correlated with a set of specific molecular descriptors. nih.govelsevierpure.com This indicates that the physicochemical and electronic features of these molecules are closely linked to their biological function. nih.gov

The models developed for these analogous compounds utilize various molecular descriptors that quantify different aspects of the molecule's structure.

Table 1: Molecular Descriptors Used in QSAR Models for Cyclohexane-1,3-dione Derivatives

| Descriptor Type | Descriptor Name | Abbreviation | Significance |

|---|---|---|---|

| Physicochemical | Stretch–Bend | S–B | Relates to the energy of bond angles and lengths. |

| Physicochemical | Hydrogen Bond Acceptor | HBA | Quantifies the ability to accept hydrogen bonds. |

| Physicochemical | Connolly Molecular Area | CMA | Measures the solvent-accessible surface area. |

| Physicochemical | Polar Surface Area | PSA | Relates to drug transport and bioavailability. |

| Topological | Total Connectivity | TC | Describes the branching and connectivity of atoms. |

| Electronic | Total Energy | ET | The total electronic energy of the molecule. |

| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |

This table is based on descriptors identified in a QSAR study on cyclohexane-1,3-dione derivatives. nih.govelsevierpure.com

Another study focusing on a series of 2-(aryloxyacetyl)cyclohexane-1,3-diones developed robust three-dimensional QSAR (3D-QSAR) models. frontiersin.org These models, including Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of how steric and electrostatic fields of the molecules influence their activity. frontiersin.org

Table 2: Statistical Parameters of a CoMFA Model for Analogous Cyclohexane-1,3-dione Derivatives

| Parameter | Value | Description |

|---|---|---|

| Cross-validated correlation coefficient (Q²) | 0.872 | Indicates the predictive ability of the model. |

| Conventional correlation coefficient (R²) | 0.999 | Shows the goodness of fit of the model to the training data. |

| Optimum Number of Components (ONC) | 10 | The number of principal components used to build the model. |

| Steric Field Contribution | 52.3% | The percentage influence of the molecule's shape on its activity. |

This table presents the statistical results from a 3D-QSAR study on 2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives as HPPD inhibitors. frontiersin.org

These QSPR and QSAR studies on analogous compounds are invaluable. They allow researchers to predict the properties and activities of untested molecules, including this compound, thereby guiding the synthesis and prioritization of new compounds with desired characteristics.

Pharmacological and Biological Investigations of 5 3 Bromophenyl Cyclohexane 1,3 Dione Analogs

Biological Activity Spectrum of Substituted Cyclohexane-1,3-diones

Derivatives of cyclohexane-1,3-dione have demonstrated a diverse range of biological effects, including anti-inflammatory, anticancer, antimicrobial, herbicidal, and neuroprotective properties. tandfonline.comresearchgate.net This wide-ranging activity underscores the significance of this chemical class in drug discovery and agrochemical development.

Cyclohexane-1,3-dione derivatives have been recognized for their potential as anti-inflammatory and analgesic agents. tandfonline.comresearchgate.netnih.gov Research has shown that certain hydrazone derivatives of this scaffold possess anti-inflammatory and analgesic properties. nih.gov The mechanism for the anti-inflammatory effects of some related cyclic imide compounds has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. capes.gov.br For example, a designed cyclic imide, compound 5b, was identified as a highly potent and selective COX-2 inhibitor, demonstrating superior anti-inflammatory activity compared to the standard drug diclofenac (B195802) in in vivo models. capes.gov.br Similarly, certain amidrazone derivatives featuring a cyclohexene (B86901) ring have been shown to significantly inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in human peripheral blood mononuclear cells (PBMCs). mdpi.com

Interactive Data Table: Anti-inflammatory Activity of Cyclohexane-1,3-dione Analogs and Related Compounds

| Compound | Activity | Model/Target | Key Findings | Reference |

|---|---|---|---|---|

| Hydrazone Derivatives | Anti-inflammatory, Analgesic | General screening | Possess anti-inflammatory and analgesic activities. | nih.gov |

| Cyclic Imide 5b | Anti-inflammatory | Carrageenan-induced rat paw edema / COX-2 inhibition | Potent and selective COX-2 inhibitor (IC50 = 0.1 µM); superior in vivo activity to diclofenac. | capes.gov.br |

| Amidrazone Derivative 2b | Anti-inflammatory | Mitogen-stimulated PBMCs | Significantly reduced release of TNF-α, IL-6, and IL-10 at high doses. | mdpi.com |

The cyclohexane-1,3-dione framework is a key component in the synthesis of molecules with significant antitumor and anticancer properties. tandfonline.comresearchgate.netnih.gov Derivatives have been evaluated against numerous cancer cell lines, demonstrating promising cytotoxic activity. nih.govresearchgate.net For instance, a study involving 40 cyclohexane-1,3-dione-based compounds revealed 19 molecules with notable cytotoxicity against six cancer cell lines, including non-small-cell lung cancer (NSCLC), human colorectal cancer, and gastric carcinoma lines. nih.govacs.org

Interactive Data Table: Anticancer Activity of Selected Cyclohexane-1,3-dione Analogs

| Compound | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 4e (triazole analog) | SNB-75 (CNS Cancer) | Percent Growth Inhibition (PGI) | 41.25% at 10µM | mdpi.com |

| 4i (triazole analog) | SNB-75 (CNS Cancer) | Percent Growth Inhibition (PGI) | 38.94% at 10µM | mdpi.com |

| 4i (triazole analog) | UO-31 (Renal Cancer) | Percent Growth Inhibition (PGI) | 30.14% at 10µM | mdpi.com |

| 4i (triazole analog) | CCRF-CEM (Leukemia) | Percent Growth Inhibition (PGI) | 26.92% at 10µM | mdpi.com |

| Triazine Derivative 7a | c-Met Kinase | IC50 | < 1.00 nM | nih.gov |

The cyclohexane-1,3-dione scaffold is integral to the synthesis of molecules with a wide range of biological activities, including antiviral and antimicrobial properties. tandfonline.comresearchgate.netconsensus.app Studies have shown that heterocyclic compounds derived from this core structure can exhibit antimicrobial and antifungal activities. researchgate.netacs.org For example, metal complexes of novel cyclohexane-1,3-dione ligands were tested for antibacterial activity against strains like Escherichia coli, Enterococcus faecalis, and Staphylococcus aureus, with some complexes showing medium-level activity. nih.govmdpi.com In another study, a synthesized derivative, compound 5c , was found to have a minimum inhibitory concentration (MIC) of 2.5 mg/ml against tested microbes. researchgate.net Additionally, newly synthesized amidrazone derivatives containing a cyclohexene moiety demonstrated selective bacteriostatic activity; compound 2c was active against S. aureus and M. smegmatis, while derivative 2b selectively inhibited the growth of Y. enterocolitica with an MIC of 64 µg/mL. mdpi.com

Interactive Data Table: Antimicrobial Activity of Cyclohexane-1,3-dione Derivatives

| Compound/Derivative | Target Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 5c | General antimicrobial | Minimum Inhibitory Concentration (MIC) | 2.5 mg/ml | researchgate.net |

| Amidrazone Derivative 2b | Yersinia enterocolitica | Minimum Inhibitory Concentration (MIC) | 64 µg/mL | mdpi.com |

| Amidrazone Derivative 2c | Staphylococcus aureus | Bacteriostatic activity | Active | mdpi.com |

| Amidrazone Derivative 2c | Mycobacterium smegmatis | Bacteriostatic activity | Active | mdpi.com |

Cyclohexane-1,3-dione derivatives are a well-established class of herbicides, particularly effective against grass species. tandfonline.comresearchgate.netgoogle.com Several commercial herbicides, including sethoxydim, clethodim, and butroxydim, are based on this chemical structure. wikipedia.org These compounds typically function by inhibiting key plant enzymes. mdpi.comresearchgate.net A primary target is acetyl-coenzyme A carboxylase (ACCase), an essential enzyme in the biosynthesis of fatty acids. researchgate.net Inhibition of ACCase leads to a cessation of plant growth and eventual death. researchgate.net Another significant target for this class of compounds is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone (B1678516) biosynthesis. nih.govmdpi.commdpi.com A study on 2-acyl-cyclohexane-1,3-dione congeners found that a derivative with an 11-carbon alkyl side chain was a more potent inhibitor of plant HPPD (I50app: 0.18 µM) than the commercial herbicide sulcotrione (B48614) (I50app: 0.25 µM). mdpi.com

A significant area of investigation for cyclohexane-1,3-dione analogs is in the field of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). nih.govnih.gov ALS is a fatal disease characterized by the progressive loss of motor neurons. nih.govakavatx.com A subset of familial ALS cases is linked to mutations in the Cu/Zn superoxide (B77818) dismutase (SOD1) enzyme, which leads to protein misfolding and aggregation. nih.govakavatx.com

Cyclohexane-1,3-dione (CHD) derivatives were identified as potent inhibitors of mutant SOD1-dependent protein aggregation and toxicity in cellular models. nih.govnih.gov In a high-throughput screen using PC12 cells expressing mutant SOD1, active CHD analogs showed 100% efficacy in promoting cell viability, with EC50 values for the most potent compounds ranging from 3 to 8 µM. nih.gov Further structural modifications led to the discovery of analog 26 , with a significantly improved EC50 of 700 nM and good pharmacokinetic properties, including the ability to penetrate the blood-brain barrier. nih.govnih.gov However, this compound showed poor activity in primary cortical neurons, which was hypothesized to be the reason for its lack of efficacy in an ALS mouse model. nih.govakavatx.com Subsequent synthesis of new analogs, such as 71 and 73 , resulted in compounds with enhanced permeability in cortical neurons while maintaining potency. nih.govresearchgate.net Ultimately, an optimized chiral analog, 1b , not only showed activity in both PC12 cells and cortical neurons but also demonstrated a slightly greater life extension than the FDA-approved ALS drug riluzole (B1680632) in a G93A SOD1 mouse model, validating this chemical class as a promising therapeutic scaffold for ALS. akavatx.comresearchgate.netfigshare.com

Interactive Data Table: Neuroprotective Activity of Cyclohexane-1,3-dione Analogs in ALS Models

| Compound | Model System | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Initial CHD Analogs | PC12-G93A-YFP cells | EC50 | 3 - 8 µM | nih.gov |

| Analog 26 | PC12-G93A-YFP cells | EC50 | 700 nM | nih.govnih.gov |

| Analog 26 | G93A SOD1 mouse model | Life span extension | No significant extension | nih.govnih.gov |

Elucidation of Molecular Mechanisms of Action

The diverse biological activities of cyclohexane-1,3-dione analogs stem from their ability to interact with various molecular targets.

Neuroprotection: In the context of ALS, the primary mechanism of action is the inhibition of mutant SOD1 protein misfolding and aggregation. akavatx.com By stabilizing the SOD1 protein or preventing its aggregation, these compounds reduce the cellular toxicity that leads to motor neuron death. nih.govnih.gov

Anticancer Activity: The anticancer effects are mediated through multiple mechanisms. Certain derivatives function as potent inhibitors of receptor tyrosine kinases, such as c-Met, which are critical components of signaling pathways that drive cell proliferation and survival in many cancers. acs.orgnih.gov Other analogs, like the 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amines, are proposed to act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. mdpi.com

Herbicidal Action: The herbicidal properties are primarily due to the inhibition of essential plant enzymes. One major target is acetyl-CoA carboxylase (ACCase), which blocks fatty acid synthesis. researchgate.net Another is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme in the plastoquinone biosynthesis pathway, which is vital for photosynthesis and carotenoid production. nih.govmdpi.com

Anti-inflammatory Effects: The anti-inflammatory activity of some analogs is attributed to the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins (B1171923) at sites of inflammation. capes.gov.br

Enzyme Inhibition Studies

Analogs of 5-(3-bromophenyl)cyclohexane-1,3-dione have been explored for their potential to inhibit a range of enzymes implicated in various diseases. The cyclohexane-1,3-dione skeleton is a known feature in molecules that inhibit enzymes, often through the chelation of metal ions in the enzyme's active site. mdpi.com

Notably, the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication, has been a significant target for inhibitors. nih.govrsc.org The development of inhibitors for Mpro is a key strategy in creating antiviral therapies. nih.gov Studies have focused on designing compounds that can bind to the enzyme's active site, which is located in a cleft between its primary domains. nih.govnih.gov The catalytic mechanism involves a Cys-His dyad, making the cysteine residue a prime target for covalent inhibitors. nih.gov Both covalent and non-covalent inhibitors have been investigated, with specifically designed molecules showing potential for high binding affinity. nih.govuzh.ch

While specific data on this compound's direct inhibition of CaV1.3, IDH1, gelatinase, MMPs, and TACE is not extensively detailed in the provided context, the broader class of cyclohexane-1,3-dione derivatives has been investigated for anticancer properties, which can be associated with the inhibition of enzymes like Matrix Metalloproteinases (MMPs) that are involved in tumor progression. nih.gov

| Target Enzyme | Representative Analog Class | Finding |

| SARS-CoV-2 Main Protease (Mpro) | Specifically designed protease inhibitors | Analogs can act as either covalent or non-covalent inhibitors, targeting the catalytic Cys145 residue to block viral replication. nih.govrsc.orgnih.gov |

| Matrix Metalloproteinases (MMPs) | General Cyclohexane-1,3-dione derivatives | Implied inhibitory activity due to observed anticancer effects in various studies. nih.gov |

Receptor Modulation

The versatility of the 5-arylcyclohexane-1,3-dione scaffold extends to the modulation of critical receptors in the central nervous system.

Research has demonstrated a link between modulators of the GABAA receptor and the alpha7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). nih.gov Positive allosteric modulators (PAMs) for the α7 nAChR have been developed from chemical libraries originally created for GABAA receptor modulation. nih.gov Activation of α7 nAChRs is a therapeutic strategy for cognitive dysfunctions seen in conditions like Alzheimer's disease and schizophrenia. nih.gov Positive allosteric modulation offers a way to enhance the receptor's function without direct activation, which can be therapeutically advantageous. nih.gov These modulators can influence GABAergic transmission, demonstrating a complex interplay between these receptor systems. nih.gov

| Receptor Target | Type of Modulation | Therapeutic Implication |

| alpha7 nicotinic acetylcholine receptor (α7 nAChR) | Positive Allosteric Modulation | Potential for cognitive enhancement in CNS disorders. nih.gov |

| GABAA receptor | Source of Modulator Chemotypes | Chemical scaffolds for GABAA modulators have proven effective starting points for developing α7 nAChR PAMs. nih.gov |

Signaling Pathway Modulation

Analogs of this compound are implicated in the modulation of several fundamental signaling pathways that control cell fate, including proliferation, apoptosis, and angiogenesis.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. nih.govnih.gov This pathway plays a significant role in promoting angiogenesis, partly by increasing the production of Vascular Endothelial Growth Factor (VEGF). frontiersin.orgresearchgate.net Many inhibitors targeting the PI3K/Akt/mTOR pathway have been shown to decrease VEGF secretion and angiogenesis. frontiersin.org The modulation of this pathway can induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov

Furthermore, there is a connection between the PI3K/Akt/mTOR pathway and the NF-κB signaling pathway. researchgate.net NF-κB is involved in cellular responses to stress and controls the expression of genes related to inflammation, cell survival, and proliferation. nih.gov In some cancers, the PI3K/Akt/mTOR pathway can lead to the downstream activation of NF-κB, which promotes tumor survival and aggressiveness. researchgate.net

| Signaling Pathway | Effect of Modulation by Analogs | Key Cellular Outcomes |

| PI3K/Akt/mTOR | Inhibition | Downregulation of cell proliferation, induction of apoptosis, cell cycle arrest, and reduced angiogenesis. nih.govfrontiersin.org |

| NF-κB | Inhibition (often downstream of PI3K/Akt) | Decreased expression of anti-apoptotic and pro-proliferative genes. nih.govresearchgate.net |

| Apoptosis | Induction | Activation of pro-apoptotic proteins (e.g., Bax, Bak) and caspases, leading to programmed cell death. nih.gov |

| Cell Cycle | Arrest (e.g., at S phase) | Inhibition of cell cycle progression through modulation of cyclins and cyclin-dependent kinase inhibitors. nih.gov |

| Angiogenesis | Inhibition | Reduced formation of new blood vessels, often through decreased VEGF expression. frontiersin.orgresearchgate.net |

Structure-Activity Relationship (SAR) Studies of 5-Arylcyclohexane-1,3-diones

The biological activity of 5-arylcyclohexane-1,3-dione derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies, which correlate molecular structure with biological effect, are crucial for optimizing the potency and selectivity of these compounds. mans.edu.eg

Impact of Substituents on the Aryl Ring (Electronic, Positional, Steric Effects)

The nature, position, and size of substituents on the aryl ring significantly influence the pharmacological activity of 5-arylcyclohexane-1,3-dione analogs.

Electronic Effects : The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring can alter the molecule's electronic distribution, affecting how it interacts with its biological target. mdpi.com For instance, in some series of compounds, weakly deactivating substituents like fluorine have been shown to yield highly active ligands. mdpi.com

Positional Effects : The location of the substituent on the aromatic ring is critical. Different positional isomers (ortho, meta, para) can result in vastly different biological activities due to changes in how the molecule fits into a receptor or active site. nih.gov The orientation of reactive centers dictated by the substitution pattern can correlate directly with cytotoxicity in certain anticancer agents. nih.gov

Steric Effects : The three-dimensional shape and bulk of the substituents play a major role. Large or bulky substituents can cause steric hindrance, potentially preventing the molecule from binding effectively to its target, leading to reduced activity. mdpi.com

Influence of Substituent Size

The size of the substituent on the aryl ring is a critical factor in determining the biological activity of 5-arylcyclohexane-1,3-dione analogs. SAR studies consistently show that as the size of alkyl or other groups increases, there can be a corresponding change in activity. mdpi.com Often, an increase in substituent size leads to enhanced rigidity of the molecular structure. mdpi.com However, excessively large substituents can negatively impact activity by preventing the molecule from fitting into the binding pocket of a target protein. mdpi.com This steric hindrance can lead to a partial or complete loss of biological function. mdpi.com Therefore, there is typically an optimal size for substituents to achieve maximal activity.

Preclinical Evaluation and Pharmacokinetic Assessment of Lead Analogs

The preclinical development of analogs related to this compound has centered on their potential as therapeutic agents for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). nih.govnih.gov Initial screenings identified cyclohexane-1,3-dione (CHD) derivatives as potent inhibitors of protein aggregation caused by mutant SOD1, a key factor in some forms of ALS. nih.govresearchgate.net Subsequent structural modifications aimed to enhance potency and optimize pharmacokinetic properties, leading to the identification of several lead analogs for further evaluation. nih.govresearchgate.net

The initial evaluation of CHD analogs utilized a high-throughput screening assay in PC12 cells expressing the mutant G93A SOD1 protein fused with yellow fluorescent protein (PC12-G93A-YFP). nih.govnih.gov In this model, the formation of cytotoxic mutant SOD1 aggregates is induced, and the efficacy of test compounds is measured by their ability to promote cell survival. nih.gov Active CHD analogs demonstrated 100% efficacy in promoting cell viability. nih.gov

Through structure-activity relationship (SAR) studies, it was determined that substitution at the meta-position of the phenyl ring was crucial for activity, with the trifluoromethyl (CF₃) group being particularly favorable for increasing potency. nih.gov This led to the discovery of a lead analog, designated as compound 26 (5-(3,5-Bis(trifluoromethyl)phenyl)cyclohexane-1,3-dione), which exhibited a superior half-maximal effective concentration (EC₅₀) of 700 nM in the PC12 cell assay. nih.govresearchgate.net

Despite its high potency in PC12 cells, compound 26 showed poor activity in other cell types, including primary cortical neurons. nih.govnih.gov This suggested that while the compound could be effective, its ability to act within neuronal cells might be limited, possibly due to poor selective cell penetration. nih.gov To address this, further modifications to the CHD scaffold were undertaken. This effort resulted in the synthesis of new analogs, including 71 and 73 , which were designed to improve neuronal cell permeability while maintaining potency. nih.govnih.gov These newer analogs showed significantly enhanced activity in primary cortical neuron assays while retaining potency similar to compound 26 in the original PC12 screen. nih.govnih.gov

| Compound | Structure | PC12 Cell Assay (EC₅₀) | Primary Cortical Neuron Activity |

|---|---|---|---|

| Compound 26 | 5-(3,5-Bis(trifluoromethyl)phenyl)cyclohexane-1,3-dione | 700 nM | Poor |

| Compound 71 | Modified CHD Scaffold | Potency similar to Cpd 26 | Significantly Enhanced |

| Compound 73 | Modified CHD Scaffold | Potency similar to Cpd 26 | Significantly Enhanced |